molecular formula C21H22ClFN4O2S B2526867 2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351622-20-2

2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2526867
CAS No.: 1351622-20-2
M. Wt: 448.94
InChI Key: COPBSIDEIYIWOI-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride" is a complex organic molecule with a unique structure combining a fluorophenoxy group, a thiadiazine ring, and a piperazine moiety. This compound exhibits interesting pharmacological and chemical properties, making it relevant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple reaction steps:

  • Formation of the fluorophenoxy intermediate: : This involves a nucleophilic substitution reaction where fluorobenzene reacts with a phenoxide ion to form 2-fluorophenol.

  • Synthesis of the thiadiazine ring: : The thiadiazine moiety can be synthesized through a cyclization reaction involving thiosemicarbazide and a suitable aldehyde or ketone.

  • Formation of the piperazine intermediate: : This can be synthesized by reacting ethylenediamine with a dihalide.

  • Coupling reactions: : The three intermediates are then coupled through nucleophilic substitution and condensation reactions under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production process would be optimized for scale, involving:

  • Efficient mixing and reaction control: : Continuous flow reactors might be employed to ensure consistent reaction conditions and yield.

  • Purification processes: : The use of crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and reduction: : This compound can undergo oxidation and reduction reactions, altering its electronic configuration and possibly its pharmacological activity.

  • Substitution reactions: : Given the presence of halogen (fluorine) and heterocyclic rings, it can undergo both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles and electrophiles: : Depending on the specific functional groups involved, various nucleophiles and electrophiles can be used to substitute different parts of the molecule.

Major Products Formed

  • Oxidation products: : Depending on the site of oxidation, hydroxylated or carbonyl derivatives might be formed.

  • Reduction products: : Reduced derivatives with altered functional groups (e.g., alcohols or amines).

Scientific Research Applications

This compound is utilized in various scientific research domains:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : For studying interactions with biological macromolecules and pathways.

  • Medicine: : Potential use as a pharmacological agent due to its unique structure.

  • Industry: : In the production of other complex molecules or materials.

Mechanism of Action

Mechanism

The exact mechanism depends on the specific application, but typically involves:

  • Binding to molecular targets: : Such as enzymes or receptors.

  • Modulation of biochemical pathways: : Altering the activity of key pathways involved in physiological processes.

Molecular Targets and Pathways

  • Enzymes: : It might inhibit or activate specific enzymes, affecting metabolic pathways.

  • Receptors: : It could bind to receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)piperazine: : Shares the piperazine and fluorophenyl groups but lacks the thiadiazine ring.

  • 5-phenyl-6H-1,3,4-thiadiazine derivatives: : Similar core structure but different substituents.

Uniqueness

  • Structural complexity: : The combination of fluorophenoxy, thiadiazine, and piperazine groups is unique, contributing to its distinct chemical and pharmacological properties.

  • Functional diversity: : Offers a wide range of functional group reactions and interactions, making it versatile in research applications.

This detailed overview covers the essential aspects of the compound "2-(2-fluorophenoxy)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride," highlighting its synthetic routes, reactions, applications, and uniqueness among similar compounds. How's that for a starting point?

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S.ClH/c22-17-8-4-5-9-19(17)28-14-20(27)25-10-12-26(13-11-25)21-24-23-18(15-29-21)16-6-2-1-3-7-16;/h1-9H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPBSIDEIYIWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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